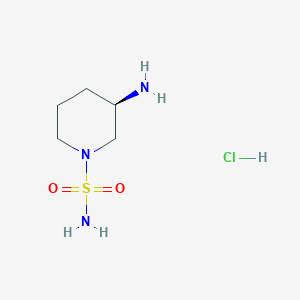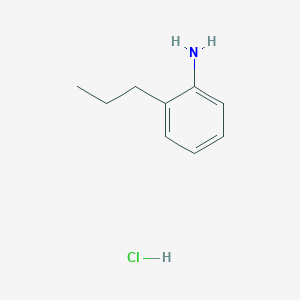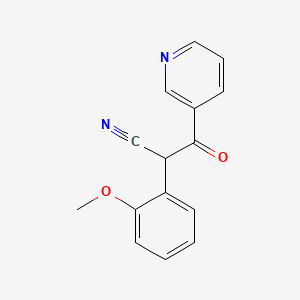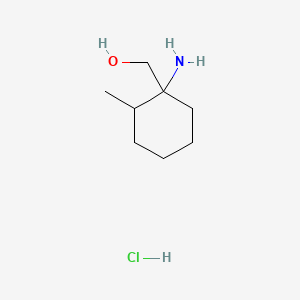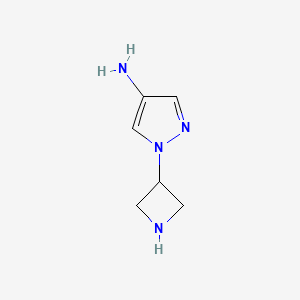
1-(azetidin-3-yl)-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(azetidin-3-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features both azetidine and pyrazole rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The azetidine ring is a four-membered nitrogen-containing ring, while the pyrazole ring is a five-membered ring containing two nitrogen atoms. The combination of these two rings in a single molecule provides unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using cost-effective starting materials and green chemistry principles. For example, the use of microchannel reactors for green oxidation reactions can improve the efficiency and yield of the synthesis . Additionally, the Suzuki–Miyaura cross-coupling reaction can be employed to introduce various substituents on the pyrazole ring, further diversifying the compound .
化学反应分析
Types of Reactions
1-(azetidin-3-yl)-1H-pyrazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or alcohols. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives.
科学研究应用
1-(azetidin-3-yl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Due to its potential biological activity, the compound is investigated for its use in drug discovery and development. It may serve as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(azetidin-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors. The exact mechanism depends on the specific biological context and the structure of the compound .
相似化合物的比较
Similar Compounds
Pyrazole: A five-membered ring containing two nitrogen atoms, which is also present in the compound.
Baricitinib: A compound with a similar pyrazole structure that acts as a Janus kinase inhibitor.
Uniqueness
This compound is unique due to the combination of the azetidine and pyrazole rings in a single molecule. This combination provides distinct chemical properties and reactivity that are not found in compounds containing only one of these rings. Additionally, the compound’s potential biological activity makes it a valuable tool for drug discovery and development.
属性
分子式 |
C6H10N4 |
|---|---|
分子量 |
138.17 g/mol |
IUPAC 名称 |
1-(azetidin-3-yl)pyrazol-4-amine |
InChI |
InChI=1S/C6H10N4/c7-5-1-9-10(4-5)6-2-8-3-6/h1,4,6,8H,2-3,7H2 |
InChI 键 |
GUDPUAFNRSXICX-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)N2C=C(C=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13503653.png)
![tert-butylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13503663.png)
![9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13503668.png)
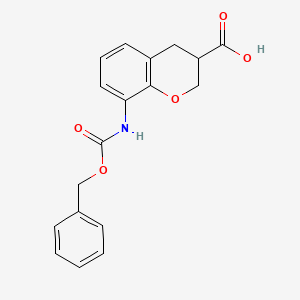
![methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13503675.png)
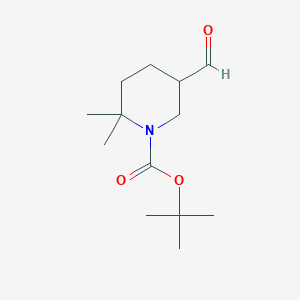
![2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one](/img/structure/B13503689.png)
![[2,3'-Bipyrrolidin]-2'-one hydrochloride](/img/structure/B13503699.png)
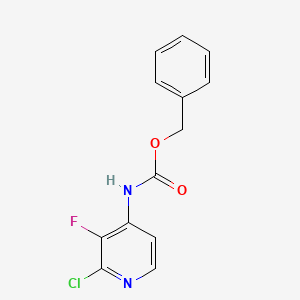
![(2S)-3-[4-(tert-butoxy)phenyl]-2-(2,2,2-trifluoroacetamido)propanoic acid](/img/structure/B13503716.png)
